molecular formula C11H15ClN2O3S B5776552 N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5776552
Poids moléculaire: 290.77 g/mol
Clé InChI: NJMQZVKHHCGJQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

The primary mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine in the central nervous system, which is an important co-agonist of NMDA receptors. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide are related to its mechanism of action. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

The primary advantage of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high affinity for GlyT1 and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies. The primary limitation of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Orientations Futures

There are several potential future directions for the research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of schizophrenia, depression, and cognitive disorders.
2. Optimization of the synthesis method to increase the yield and reduce the cost of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
3. Development of novel GlyT1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential therapeutic applications of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders.
5. Elucidation of the molecular mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its effects on synaptic plasticity and neuroprotection.
Conclusion:
In conclusion, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide) is a novel compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its primary mechanism of action is the inhibition of GlyT1, which increases the concentration of glycine in the synaptic cleft and enhances the activity of NMDA receptors. Future research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of novel therapies for these disorders.

Méthodes De Synthèse

The synthesis of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylglycine to form N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide. The final step involves the reaction of N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide with methylsulfonyl chloride to form N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide).

Applications De Recherche Scientifique

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has been implicated in the treatment of schizophrenia, depression, and cognitive disorders.

Propriétés

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-9(12)5-4-6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMQZVKHHCGJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.